Pyrido[2,3-b]pyrazines: A Versatile Scaffold for Novel Therapeutic Agents
Pyrido[2,3-b]pyrazines: A Versatile Scaffold for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrido[2,3-b]pyrazine core, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of potent and selective modulators of a wide range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of pyrido[2,3-b]pyrazine derivatives, delving into their mechanisms of action, relevant biological data, and the experimental protocols required for their evaluation.
Kinase Inhibition: A Dominant Theme in Pyrido[2,3-b]pyrazine Research
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrido[2,3-b]pyrazine scaffold has proven to be a rich source of kinase inhibitors, often acting as ATP-competitive binders in the kinase domain.[1]
Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[2] While first-generation EGFR inhibitors like erlotinib have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, presents a significant clinical challenge.[3][4]
Pyrido[2,3-b]pyrazine derivatives have been synthesized as potent inhibitors of both erlotinib-sensitive and erlotinib-resistant NSCLC cells.[5] Notably, some of these compounds have demonstrated the ability to overcome resistance conferred by the EGFR T790M mutation.[5] For instance, compound 7n showed significant inhibitory activity against both the erlotinib-sensitive PC9 cell line (IC50 = 0.09 µM) and the erlotinib-resistant PC9-ER cell line (IC50 = 0.15 µM).[5] More recently, a new class of pyrido[2,3-b][3]oxazine-based inhibitors has been developed, with compound 7f showing potent activity against cell lines with EGFR exon 19 deletion (HCC827, IC50 = 0.09 µM) and the L858R/T790M double mutation (NCI-H1975, IC50 = 0.89 µM).[6][7]
The mechanism of action for these compounds typically involves the inhibition of EGFR tyrosine kinase autophosphorylation, which blocks downstream signaling pathways and induces apoptosis in cancer cells.[2]
Table 1: Anti-proliferative Activity of Selected Pyrido[2,3-b]pyrazine Derivatives against NSCLC Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| 7n | PC9 | erlotinib-sensitive | 0.09 | [5] |
| PC9-ER | erlotinib-resistant | 0.15 | [5] | |
| 7f | HCC827 | exon 19 deletion | 0.09 | [6][7] |
| NCI-H1975 | L858R/T790M | 0.89 | [6][7] | |
| A-549 | wild-type | 1.10 | [6][7] |
Experimental Protocol: Cell-Based EGFR Autophosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of pyrido[2,3-b]pyrazine compounds on EGFR autophosphorylation in cancer cell lines.
-
Cell Culture: Culture EGFR-dependent cancer cells (e.g., A431, HCC827) in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test pyrido[2,3-b]pyrazine compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., gefitinib).
-
EGFR Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR signal. Calculate the IC50 value for the test compound.
Signaling Pathway: EGFR Inhibition by Pyrido[2,3-b]pyrazines
Caption: EGFR signaling and its inhibition by pyrido[2,3-b]pyrazines.
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and stress, playing a significant role in the pathophysiology of inflammatory diseases.[8] Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of p38α MAP kinase. For example, compound 9e demonstrated superior p38α MAP kinase inhibition with an IC50 of 38 nM. These inhibitors typically function by binding to the ATP-binding pocket of the kinase, often interacting with the hinge region.[9]
Table 2: p38α MAP Kinase Inhibitory Activity of a Pyrido[2,3-b]pyrazine Derivative
| Compound | Target | IC50 (nM) | Reference |
| 9e | p38α MAP Kinase | 38 |
Experimental Protocol: In Vitro p38α MAP Kinase Assay (ELISA-based)
This protocol describes an in vitro ELISA-based assay to determine the inhibitory activity of compounds against p38α MAP kinase.[10]
-
Plate Coating: Coat a 96-well microplate with a substrate for p38α, such as ATF-2, and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Add the test pyrido[2,3-b]pyrazine compound at various concentrations to the wells.
-
Add purified active p38α MAP kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Wash the plate to remove the kinase and ATP.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-ATF-2).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Other Kinase Targets
The versatility of the pyrido[2,3-b]pyrazine scaffold extends to the inhibition of other kinases implicated in cancer and other diseases, including:
-
Phosphoinositide 3-kinases (PI3Ks): These are involved in cell growth, proliferation, and survival.[11]
-
BRAF: A serine/threonine kinase that is frequently mutated in melanoma.[11]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that play a role in tumor angiogenesis and proliferation.
While these have been identified as potential targets, further research is needed to fully characterize the activity and therapeutic potential of pyrido[2,3-b]pyrazine inhibitors against these kinases.
Antiviral Activity: Targeting Viral DNA Polymerase
Pyrido[2,3-b]pyrazine derivatives have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family.[6]
Human Cytomegalovirus (HCMV) DNA Polymerase
HCMV DNA polymerase is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.[5] A series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been synthesized and evaluated for their ability to inhibit HCMV DNA polymerase.[6] One potent lead compound, 27 , exhibited an EC50 of 0.33 µM against HCMV with a favorable cytotoxicity profile.[3][6] These compounds have also demonstrated broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[6]
Table 3: Anti-HCMV Activity of a Lead Pyrido[2,3-b]pyrazine Compound
| Compound | Target Virus | EC50 (µM) | Reference |
| 27 | HCMV | 0.33 | [3][6] |
Experimental Protocol: HCMV Plaque Reduction Assay
This cell-based assay is used to determine the antiviral activity of compounds against HCMV.
-
Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 24-well plates and grow to confluence.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of HCMV (e.g., AD169 strain) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the test pyrido[2,3-b]pyrazine compound.
-
Overlay and Incubation: After 2-4 hours, overlay the cells with a medium containing 0.5% agarose and the corresponding compound concentrations. Incubate the plates at 37°C in a CO2 incubator for 7-10 days until viral plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with a crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Ion Channel Modulation: TRPV1 Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection and transduction of noxious stimuli, such as heat and capsaicin.[1] Antagonists of TRPV1 are being investigated as potential analgesics for the treatment of various pain conditions.[1]
A pyrido[2,3-b]pyrazine derivative, compound 26 , was identified as an orally bioavailable TRPV1 antagonist.[1] This compound demonstrated efficacy in preclinical models of inflammatory pain, significantly attenuating carrageenan-induced thermal hyperalgesia and reducing complete Freund's adjuvant (CFA)-induced chronic inflammatory pain after oral administration.[1]
Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism
This cell-based assay measures the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium levels.
-
Cell Culture: Culture cells stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1) in a suitable medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with various concentrations of the test pyrido[2,3-b]pyrazine compound for a defined period.
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the channel.
-
Continuously record the fluorescence signal to measure the increase in intracellular calcium.
-
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for each compound concentration. Determine the IC50 value of the antagonist.
Workflow: TRPV1 Antagonist Screening
Caption: Workflow for a calcium influx assay to screen for TRPV1 antagonists.
Antibacterial Activity: Targeting DNA Gyrase
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrido[2,3-b]pyrazine derivatives have been investigated as potential antibacterial agents. Molecular docking studies have suggested that these compounds may exert their antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12]
A series of new pyrido[2,3-b]pyrazine derivatives showed promising antibacterial activity against various strains, with a derivative bearing two thiocarbonyl groups exhibiting the best inhibitory effect against Staphylococcus aureus (MIC = 0.078 mg/ml) and Bacillus cereus (MIC = 0.078 mg/ml).
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP):
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
Test pyrido[2,3-b]pyrazine compound at various concentrations.
-
Purified E. coli DNA gyrase.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
-
Other Potential Therapeutic Targets
The therapeutic potential of pyrido[2,3-b]pyrazines extends beyond the targets detailed above. Preliminary studies and screening efforts have suggested their activity against other enzymes and receptors, including:
-
Dipeptidyl Peptidase IV (DPP-IV): An enzyme involved in glucose metabolism, making its inhibitors potential treatments for type 2 diabetes.[11]
-
Urease: An enzyme that has been implicated in the pathogenesis of infections by Helicobacter pylori.[13]
Further research is warranted to validate these targets and to elucidate the therapeutic potential of pyrido[2,3-b]pyrazine derivatives in these areas.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its amenability to chemical modification has allowed for the development of potent and selective inhibitors and modulators of a diverse range of biological targets, including kinases, viral enzymes, ion channels, and bacterial enzymes. The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles for the treatment of a wide array of diseases.
References
-
Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Hodgetts, K. J., Blum, C. A., Caldwell, T., Bakthavatchalam, R., Zheng, X., Capitosti, S., ... & Chenard, B. L. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & medicinal chemistry letters, 20(15), 4443-4446. [Link]
-
Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629. [Link]
-
Kandri Rodi, Y., El-Messaoudi, N., El-Gharbi, R., & El-Hallaoui, A. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). [Link]
-
Gao, W. J., & Zheng, Z. H. (2020). Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex. Frontiers in Cellular Neuroscience, 14, 27. [Link]
-
Patsnap. (2024). What are TRPV1 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Deshmukh, S. P., et al. (2025). Novel pyrido[2,3- b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. New Journal of Chemistry, 47(42), 19833-19846. [Link]
-
Lee, C. C., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4301. [Link]
-
Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. In Wikipedia. [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
-
Bai, B., et al. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link]
-
Pfaller, M. A., & Rhomberg, P. R. (2001). Detection of Herpes Simplex Virus DNA by Real-Time PCR. Journal of Clinical Microbiology, 39(7), 2655–2659. [Link]
-
Lore, G. J., & Weinberg, A. (2001). Inhibition of Human Cytomegalovirus DNA Polymerase by C-Terminal Peptides from the UL54 Subunit. Journal of Virology, 75(21), 10271–10279. [Link]
-
Hrisko, J., & Suh, G. A. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Kasimova, M. A., et al. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e07723. [Link]
-
Kandri Rodi, Y., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
-
Nieman, J. A. (2023). New Inhibitors of Cytomegalovirus DNA Polymerase. ACS Medicinal Chemistry Letters, 14(10), 1461–1463. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Ju, H., et al. (2024). Dynamics of the Herpes simplex virus DNA polymerase holoenzyme during DNA synthesis and proof-reading revealed by Cryo-EM. Nucleic Acids Research, 52(10), 5529–5541. [Link]
-
Lau, L., et al. (2019). Comparison of intracellular calcium assays for TRPV1 receptors... ResearchGate. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 83, 161–174. [Link]
-
Quest Diagnostics. (n.d.). Herpes Simplex Virus, Type 1 and 2 DNA, Qualitative, Real-Time PCR. [Link]
-
Lore, G. J., & Weinberg, A. (2001). Inhibition of Human Cytomegalovirus DNA Polymerase by C-Terminal Peptides from the UL54 Subunit. ResearchGate. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. [Link]
-
Akopian, A. N. (2011). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 4(4), 606–630. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Ann, J., et al. (2018). Induction of TRPV1 desensitization by a biased receptor agonist. Channels, 12(1), 164–176. [Link]
-
Parihar, A., & Sharma, M. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(3), 130-144. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Gavva, N. R. (2009). Setbacks in the Clinical Development of TRPV1 Antagonists: What Next?. The Open Drug Discovery Journal, 1(1), 1-10. [Link]
-
Weiss, A. C., et al. (2018). Herpes Simplex Virus 1 DNA Polymerase RNase H Activity Acts in a 3′-to-5′ Direction and Is Dependent on the 3′-to-5′ Exonuclease Active Site. Journal of Virology, 92(6), e02081-17. [Link]
-
Eriksson, B., & Oberg, B. (1979). Cytomegalovirus DNA polymerase inhibition and kinetics. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 562(2), 350-359. [Link]
-
Ekins, S., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(10), 3416–3423. [Link]
-
Singh, S., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 971-984. [Link]
-
Mohni, K. N., & Gilbert, D. M. (2008). The replicative DNA polymerase of herpes simplex virus 1 exhibits apurinic/apyrimidinic and 5′-deoxyribose phosphate lyase activities. Proceedings of the National Academy of Sciences, 105(33), 11773–11778. [Link]
-
ProFoldin. (n.d.). Human Cytomegalovirus (HCMV) DNA Polymerase Assay. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Altıntop, M. D., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3169. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & function, 4(12), 1836–1843. [Link]
Sources
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Inhibition of Human Cytomegalovirus DNA Polymerase by C-Terminal Peptides from the UL54 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
